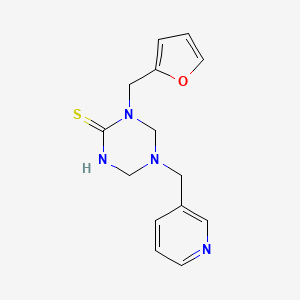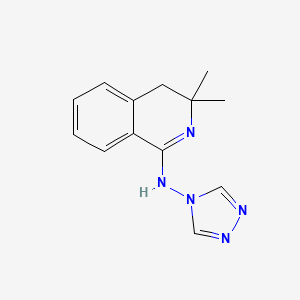![molecular formula C20H19ClN2 B5867141 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a chemical compound commonly known as ACPD. It is a potent and selective antagonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile. These receptors are involved in the regulation of synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders. ACPD binds to the orthosteric site of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile and inhibits their activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in the release of neurotransmitters, leading to the observed neuroprotective, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
ACPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to inhibit the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. ACPD has also been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, leading to the observed analgesic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD has several advantages for lab experiments. It is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. ACPD is also relatively easy to synthesize and can be obtained in high yields. However, ACPD has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods. Additionally, ACPD can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of ACPD. One potential avenue of research is the development of more potent and selective mGluR antagonists based on the structure of ACPD. Another area of research is the investigation of the potential therapeutic applications of ACPD in various neurological and psychiatric disorders. Additionally, the development of new methods for the delivery of ACPD and the study of its pharmacokinetics and pharmacodynamics could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile that has been extensively studied for its potential therapeutic applications. Its neuroprotective, analgesic, and anticonvulsant effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. While ACPD has some limitations for lab experiments, its relatively easy synthesis and potent activity make it a useful tool for studying the role of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile in various physiological and pathological processes. Further research is needed to fully understand the potential of ACPD as a therapeutic agent.
Synthesemethoden
The synthesis of ACPD involves the reaction of 3-bromo-4-(1-pyrrolidinyl)toluene with 3-chlorophenylacetonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with methylmagnesium bromide to yield ACPD. The synthesis of ACPD is relatively straightforward, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ACPD has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy. Additionally, ACPD has been studied for its potential use in the treatment of addiction and psychiatric disorders.
Eigenschaften
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c1-15-11-16(7-8-20(15)23-9-2-3-10-23)12-18(14-22)17-5-4-6-19(21)13-17/h4-8,11-13H,2-3,9-10H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDFRMDTVXWCP-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC(=CC=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)



![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

